11-Deazahomofolic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

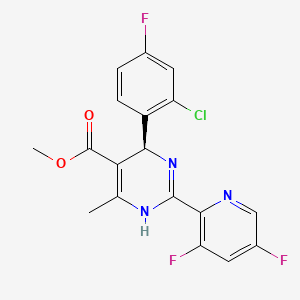

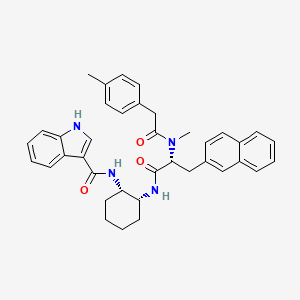

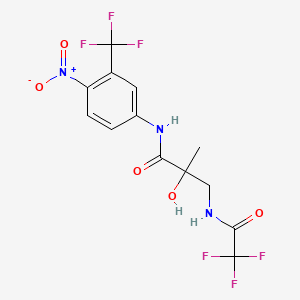

11-Deazahomofolic acid is an inhibitor of phosphoribosylglycinamide formyltransferase.

科学的研究の応用

Fluorescent Probes in Enzymology

11-Deazahomofolic acid, as part of the 8-azapurines group, is significant in enzymological studies due to its fluorescence emission properties. These properties make it a valuable tool as a fluorescent probe in various biochemical processes, including enzymatic reactions involved in purine metabolism and RNA editing. It's extensively used in analytical and clinical applications, especially in cell homogenates (Wierzchowski, Antosiewicz, & Shugar, 2014).

Antitumor Agents

Deaza analogs of folic acid, which includes 11-Deazahomofolic acid, have shown promise as antitumor agents. These compounds target enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT). Their effectiveness is also influenced by their ability to be transported into cells and converted to poly-L-gamma-glutamate forms (Kisliuk, 2003).

Hyaluronic Acid Derivatives

Minor chemical modifications of hyaluronic acid, like esterification, can lead to the production of polymers that have various applications in wound-covering, anti-adhesive devices, and tissue engineering. These innovations in medical and pharmaceutical fields underscore the importance of derivatives like 11-Deazahomofolic acid in developing new treatment methods and materials (Abatangelo et al., 2020).

Energy and Environment Research

In the broader context of energy and environment, studies have explored the application of methods like Data Envelopment Analysis (DEA) to assess sustainability and environmental impacts. This reflects the importance of research methodologies and tools, like those that might involve 11-Deazahomofolic acid, in addressing global challenges such as climate change and environmental pollution (Sueyoshi, Yuan, & Goto, 2017).

Enzyme Inhibition Study

Research into nitrogen heterocycles, including derivatives of 1-deazapurines, reveals the potential of these compounds in inhibiting various enzymes. This kind of research is essential for drug development against diseases associated with these enzymes, indicating the broader pharmacological relevance of 11-Deazahomofolic acid and its analogs (Ali et al., 2016).

Apoptosis in Leukemia Cells

Studies on 3-Deazaadenosine, a related compound, demonstrate its role in inducing apoptosis in leukemia cells. This highlights the potential therapeutic applications of deaza compounds in treating cancers and understanding the molecular mechanisms of cell death (Kim et al., 2000).

Anticancer and Antiviral Activity

The synthesis of bioisosteric deaza analogues of purine nucleosides, which include compounds like 11-Deazahomofolic acid, has shown significant anticancer and antiviral activities. These findings are crucial in the ongoing efforts to develop effective treatments for these diseases (Matyugina, Kochetkov, & Khandazhinskaya, 2021).

Radiotracer Synthesis

11-Deazahomofolic acid derivatives can be used in the synthesis of radiotracers, which are essential in medical imaging like Positron Emission Tomography (PET). This application demonstrates the versatility of these compounds in various scientific and medical fields (Allard et al., 2008).

特性

CAS番号 |

119770-54-6 |

|---|---|

製品名 |

11-Deazahomofolic acid |

分子式 |

C21H22N6O6 |

分子量 |

454.4 g/mol |

IUPAC名 |

(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H22N6O6/c22-21-26-17-16(19(31)27-21)24-13(10-23-17)3-1-2-11-4-6-12(7-5-11)18(30)25-14(20(32)33)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,23,26,27,31)/t14-/m0/s1 |

InChIキー |

MJHZEXKOLNBMAE-AWEZNQCLSA-N |

異性体SMILES |

C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES |

C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |

正規SMILES |

C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

11-Deazahomofolic acid; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)

![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)

![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)

![1-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-5-amine](/img/structure/B1663846.png)